5-(Piperidin-4-yl)nicotinonitrile dihydrochloride

ROCK inhibitor Medicinal chemistry Structure-activity relationship

Purchase 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride (CAS 1137949-73-5) for your kinase inhibitor program. This 5-substituted nicotinonitrile provides the critical vectorial geometry required for ROCK2 hinge-binding, distinguishing it from 2- or 6-substituted analogs. Essential for amide coupling reactions within the WO2018/108156A1 patent space and for generating ACHP-based IKK inhibitors. The dihydrochloride salt ensures reproducible weighing, superior aqueous solubility, and batch-to-batch consistency in parallel synthesis.

Molecular Formula C11H15Cl2N3
Molecular Weight 260.16
CAS No. 1137949-73-5
Cat. No. B2989941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Piperidin-4-yl)nicotinonitrile dihydrochloride
CAS1137949-73-5
Molecular FormulaC11H15Cl2N3
Molecular Weight260.16
Structural Identifiers
SMILESC1CNCCC1C2=CN=CC(=C2)C#N.Cl.Cl
InChIInChI=1S/C11H13N3.2ClH/c12-6-9-5-11(8-14-7-9)10-1-3-13-4-2-10;;/h5,7-8,10,13H,1-4H2;2*1H
InChIKeyFAHQLCORUZAWKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Piperidin-4-yl)nicotinonitrile dihydrochloride (CAS 1137949-73-5): A Strategic Heterocyclic Intermediate for Kinase-Focused Medicinal Chemistry and CNS Drug Discovery


5-(Piperidin-4-yl)nicotinonitrile dihydrochloride (CAS 1137949-73-5) is a heterocyclic intermediate characterized by a piperidine moiety linked to the 5-position of a 3-cyanopyridine core, supplied as a dihydrochloride salt for enhanced aqueous solubility and stability [1]. This compound functions as a key building block in the synthesis of protein kinase inhibitors, including ROCK inhibitors and ALK/c-Met inhibitors, and as a tool compound for central nervous system target evaluation [2][3]. Its substitution pattern at the nicotinonitrile 5-position distinguishes it structurally from the 2- and 6-position analogs that are more commonly used in kinase inhibitor scaffolds [4].

Why 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride Cannot Be Directly Replaced by 2- or 6-Position Nicotinonitrile Analogs in ROCK and Kinase Inhibitor Synthesis


Direct substitution of 5-(piperidin-4-yl)nicotinonitrile dihydrochloride with 2- or 6-substituted nicotinonitrile analogs in a synthetic pathway is not chemically or pharmacologically equivalent because the position of the piperidinyl substitution on the pyridine ring dictates fundamentally different vectorial trajectories of the pendant amine group in three-dimensional space [1]. In ROCK inhibitor scaffolds built on a nicotinonitrile core, the 5-position substitution yields a geometry that aligns the piperidine nitrogen for optimal amide coupling and subsequent binding interactions with the kinase hinge region and hydrophobic back pocket [2]. Swapping to a 2- or 6-substituted analog—while superficially similar—produces a distinct angular orientation of the derivatization handle, resulting in a different chemical series with non-overlapping structure-activity relationships and patent landscapes [3].

Quantitative Evidence Differentiating 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride (CAS 1137949-73-5) from Alternative Nicotinonitrile Building Blocks


Substitution Position Dictates the Spatial Trajectory of Derivatization: 5-Substitution vs. 2-Substitution in Nicotinonitrile-Based ROCK Inhibitors

In the design of pyridine-based ROCK inhibitors, the 5-(piperidin-4-yl)nicotinonitrile scaffold orients the piperidine nitrogen at approximately 60° relative to the pyridine ring plane, positioning the amine handle for direct amide coupling with heteroaryl carboxylic acids to access the kinase ATP-binding site [1]. In contrast, the 2-(piperidin-4-yl)nicotinonitrile scaffold projects the piperidine nitrogen at an acute angle (~30°) that sterically clashes with the solvent-exposed region of the kinase, requiring a flexible linker or alternative coupling strategy to achieve comparable potency [2]. This geometric distinction is not merely theoretical—it dictates whether a given synthetic route yields compounds that fall within a given patent series.

ROCK inhibitor Medicinal chemistry Structure-activity relationship

Dihydrochloride Salt Form Enhances Aqueous Solubility for Amide Coupling Relative to Free Base 5-(Piperidin-4-yl)nicotinonitrile

The dihydrochloride salt form of 5-(piperidin-4-yl)nicotinonitrile (CAS 1137949-73-5) is supplied at ≥98% purity and exhibits enhanced aqueous solubility relative to the free base . While the free base form is available and may be suitable for non-aqueous reactions, amide bond-forming reactions with the piperidine NH—a primary use case for this building block in kinase inhibitor synthesis—typically employ aqueous-organic biphasic conditions or require the amine to be in protonated form for controlled coupling [1]. The dihydrochloride salt provides the compound in a pre-weighed, stoichiometrically defined form that eliminates the need for in situ salt formation or pH adjustment prior to coupling.

Synthetic chemistry Amide coupling Salt selection

5-(Piperidin-4-yl)nicotinonitrile as a Core Scaffold in IKK Inhibitor ACHP: A Differentiated Nicotinonitrile Derivative with Sub-100 nM Cellular Activity

The 5-(piperidin-4-yl)nicotinonitrile core is a constituent of ACHP (2-amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-piperidin-4-yl nicotinonitrile), a selective IκB kinase (IKK) inhibitor that has demonstrated functional activity in adult T-cell leukemia (ATL) cell models [1]. ACHP treatment of HTLV-1-infected T-cell lines resulted in inhibition of IκBα and p65 phosphorylation, suppression of NF-κB DNA-binding activity, and downregulation of NF-κB target genes including bcl-xL, bcl-2, XIAP, c-IAP1, survivin, and cyclinD1 [1]. Notably, ACHP exhibited preferential growth inhibition in Tax-active cells versus Tax-inactive cells, and induced apoptosis in primary ATL patient samples [1].

IKK inhibitor NF-κB pathway ATL therapy

nAChR α4β2 Subtype Binding Affinity: 5-(Piperidin-4-yl)nicotinonitrile Derivatives Exhibit Moderate Displacement Activity

Derivatives of 5-(piperidin-4-yl)nicotinonitrile have been profiled for binding affinity at the α4β2 nicotinic acetylcholine receptor (nAChR) subtype, a target implicated in cognitive function and nicotine addiction [1]. A specific derivative demonstrated a Ki of 20 nM in a [³H]nicotine displacement assay using human SHEP1 cell membranes expressing α4β2 nAChR [1]. The agonist functional activity at this receptor subtype was substantially weaker, with an EC₅₀ of 9.9 μM (9,900 nM) in a calcium flux FLIPR assay [1]. This binding-to-function ratio (Ki = 20 nM; EC₅₀ = 9,900 nM; ratio = 495×) indicates that this chemotype behaves as a high-affinity ligand with limited intrinsic agonist efficacy at α4β2 nAChR.

Nicotinic acetylcholine receptor CNS pharmacology Binding affinity

Validated Application Scenarios for 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride (CAS 1137949-73-5) Based on Quantitative Evidence


Synthesis of ROCK2-Selective Inhibitors within the WO2018/108156A1 and US20230257376A1 Patent Series

Medicinal chemistry teams pursuing ROCK2-selective inhibitors should procure 5-(piperidin-4-yl)nicotinonitrile dihydrochloride as the starting building block for amide coupling reactions that generate compounds within the patent family defined by WO2018/108156A1 and US20230257376A1 [1]. The 5-position substitution geometry orients the piperidine NH for direct coupling with heteroaryl carboxylic acids, producing inhibitors that access the ROCK2 ATP-binding pocket with documented selectivity over ROCK1 [2]. Use of 2- or 6-substituted nicotinonitrile analogs will yield compounds outside this patent space with distinct SAR.

Parallel Synthesis of Nicotinonitrile-Derived Kinase Inhibitor Libraries Targeting ALK, c-Met, and Pim Kinases

The 5-(piperidin-4-yl)nicotinonitrile core is a validated starting point for generating focused kinase inhibitor libraries. The compound has been described as an inhibitor of receptor protein-tyrosine kinases including ALK and c-Met, with therapeutic relevance in non-small cell lung cancer [3]. Additionally, structurally related nicotinonitrile derivatives have demonstrated pan-Pim kinase inhibitory activity with IC₅₀ values ≤ 0.28 μM against all three Pim isoforms (Pim-1, Pim-2, Pim-3) [4]. The dihydrochloride salt form (≥98% purity) enables reproducible weighing and dissolution for parallel synthesis workflows, eliminating the batch-to-batch variability associated with free base starting materials.

IKK/NF-κB Pathway Inhibitor Development Using the ACHP Scaffold as a Chemical Starting Point

Research groups investigating IκB kinase (IKK) inhibition as a therapeutic strategy for NF-κB-driven malignancies—including adult T-cell leukemia (ATL) and multiple myeloma—should consider 5-(piperidin-4-yl)nicotinonitrile dihydrochloride as the core building block for ACHP analogs [5]. ACHP, a 5-(piperidin-4-yl)nicotinonitrile derivative, has demonstrated functional inhibition of IκBα and p65 phosphorylation, suppression of NF-κB target gene expression, and induction of apoptosis in primary ATL cells [5]. The scaffold offers a distinct chemical series from other IKK inhibitors (e.g., BAY 11-7082), providing a non-overlapping SAR landscape and freedom-to-operate advantages.

CNS Tool Compound Development Targeting nAChR Subtypes with Partial Agonist/Antagonist Profiles

Neuroscience researchers developing tool compounds for nicotinic acetylcholine receptor (nAChR) modulation should evaluate 5-(piperidin-4-yl)nicotinonitrile derivatives as α4β2 nAChR ligands. Binding data indicates high affinity (Ki = 20 nM) for the α4β2 subtype with limited functional agonist activity (EC₅₀ = 9.9 μM, 495-fold weaker) [6]. This binding-to-function profile is characteristic of partial agonists or antagonists at nAChRs—compounds that occupy the orthosteric binding site without fully activating receptor signaling. Such tools are valuable for dissecting nAChR pharmacology in cognitive and addiction research where full agonist activity (e.g., nicotine) confounds interpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.